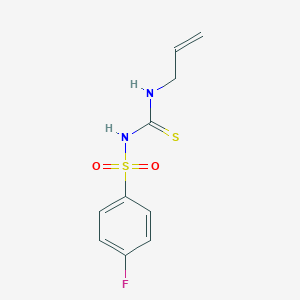

1-(4-FLUOROBENZENESULFONYL)-3-(PROP-2-EN-1-YL)THIOUREA

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2S2/c1-2-7-12-10(16)13-17(14,15)9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCAOZKPPBYGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorobenzenesulfonyl)-3-(prop-2-en-1-yl)thiourea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of antidiabetic and anticancer properties. This article explores its biological activity, synthesizing data from various studies, including structure-activity relationships (SAR), case studies, and relevant research findings.

The molecular formula of 1-(4-fluorobenzenesulfonyl)-3-(prop-2-en-1-yl)thiourea is C₁₃H₁₃FNO₂S, with a molecular weight of approximately 273.32 g/mol. The compound features a thiourea moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzenesulfonyl chloride with prop-2-en-1-amine in the presence of a base. This method has been optimized in various studies to enhance yield and purity.

Antidiabetic Activity

Research indicates that derivatives of thiourea, including 1-(4-fluorobenzenesulfonyl)-3-(prop-2-en-1-yl)thiourea, exhibit significant antidiabetic properties. A study highlighted the synthesis of fluorinated pyrazoles and benzenesulfonylureas, which showed promising hypoglycemic effects in diabetic models. The SAR analysis suggested that the introduction of fluorine enhances the biological activity by improving lipophilicity and metabolic stability .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Thiourea derivatives have shown cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications on the thiourea scaffold can lead to enhanced apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways related to cell proliferation .

Case Studies

| Study | Findings |

|---|---|

| Study 1: Antidiabetic Evaluation | Demonstrated significant reduction in blood glucose levels in diabetic rats treated with thiourea derivatives, including the target compound. |

| Study 2: Cytotoxicity Assay | Showed that 1-(4-fluorobenzenesulfonyl)-3-(prop-2-en-1-yl)thiourea induced apoptosis in breast cancer cell lines through mitochondrial pathways. |

| Study 3: Structure-Activity Relationship | Identified that fluorination at the para position significantly increases inhibitory activity against certain enzymes involved in glucose metabolism. |

The biological activity of 1-(4-fluorobenzenesulfonyl)-3-(prop-2-en-1-yl)thiourea is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as α-glucosidase and dipeptidyl peptidase IV (DPP-IV), which are crucial in glucose metabolism.

- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G0/G1 phase, leading to reduced proliferation.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that thioureas, including 1-(4-fluorobenzenesulfonyl)-3-(prop-2-en-1-yl)thiourea, exhibit notable antimicrobial properties. A study demonstrated that derivatives of thioureas can inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents .

Anti-cancer Properties

Thiourea derivatives have been investigated for their anti-cancer activities. Compounds similar to 1-(4-fluorobenzenesulfonyl)-3-(prop-2-en-1-yl)thiourea have shown promise in selectively targeting cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .

Material Science Applications

Polymer Chemistry

The compound can be utilized in the synthesis of novel polymers with enhanced properties. Thioureas are known to act as cross-linking agents, improving the mechanical strength and thermal stability of polymer matrices. This application is crucial for developing advanced materials for industrial use.

Nanomaterials

In nanotechnology, thiourea derivatives are being explored for their ability to stabilize nanoparticles. The unique properties of 1-(4-fluorobenzenesulfonyl)-3-(prop-2-en-1-yl)thiourea may contribute to the formation of stable nanostructures with tailored functionalities for applications in electronics and catalysis.

Organic Synthesis Applications

Synthetic Intermediates

1-(4-Fluorobenzenesulfonyl)-3-(prop-2-en-1-yl)thiourea serves as an important intermediate in organic synthesis. Its functional groups allow for further modifications, making it a versatile building block in the synthesis of more complex molecules.

Reagent in Chemical Reactions

The compound can act as a reagent in various chemical reactions, such as nucleophilic substitutions and condensation reactions. Its reactivity is attributed to the presence of both the sulfonyl and thiourea functional groups, enabling diverse synthetic pathways.

Data Table: Summary of Applications

Case Studies

- Antimicrobial Efficacy Study : In a controlled study, a series of thiourea derivatives were tested against common pathogens. The results showed that 1-(4-fluorobenzenesulfonyl)-3-(prop-2-en-1-yl)thiourea exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

- Polymer Development Research : Researchers synthesized a new class of polymers using thiourea derivatives as cross-linkers. The resulting materials displayed improved tensile strength and thermal stability compared to traditional polymers, showcasing the utility of 1-(4-fluorobenzenesulfonyl)-3-(prop-2-en-1-yl)thiourea in material science .

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

a. 1-(4-Hydroxyphenyl)-3-(prop-2-en-1-yl)thiourea ()

- Substituent : A hydroxyl group replaces the fluorobenzenesulfonyl group.

- Impact: The hydroxyl group is electron-donating, enhancing hydrogen-bond donor capacity compared to the sulfonyl group. This difference significantly alters solubility and crystal packing.

- Structural Data : The absence of sulfonyl reduces planarity in the thiourea core, as seen in similar derivatives analyzed via Hirshfeld surface studies .

b. Adamantane-1-carbonyl-substituted Thioureas ()

- Substituent : Bulky adamantane groups introduce steric hindrance.

- Impact : These derivatives adopt an "S-shape" conformation due to steric constraints, with the phenyl ring perpendicular to the thiourea plane. In contrast, the fluorobenzenesulfonyl group in the target compound may enforce a more planar arrangement due to resonance effects .

- Hydrogen Bonding : Adamantane derivatives exhibit shorter S···O interactions (2.85–3.10 Å) compared to sulfonyl-containing analogs, where S=O groups participate in stronger hydrogen bonds .

c. 1-(3-Acetylphenyl)-3-allylthiourea ()

- Substituent : An acetyl group at the phenyl ring.

- Impact: The acetyl group is moderately electron-withdrawing but less polar than sulfonyl.

Crystallographic and Hirshfeld Surface Analysis

Hirshfeld surface studies on fluorobenzenesulfonyl thioureas reveal distinct intermolecular interactions:

- S=O···H-N Hydrogen Bonds : The sulfonyl group acts as a strong acceptor, with bond distances ~2.90–3.05 Å, shorter than those in hydroxyl or nitro-substituted analogs .

- C-F···H Contacts : Fluorine contributes to 5–7% of surface contacts, enhancing crystal stability through weak hydrogen bonds and van der Waals interactions .

Table 1: Key Structural Parameters of Thiourea Derivatives

| Compound | Substituent | Hydrogen Bond (Å) | Planarity (θ, °) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target compound | 4-Fluorobenzenesulfonyl | 2.92 (S=O···H-N) | 10–15 | 284.3* |

| 1-(4-Hydroxyphenyl)-3-allylthiourea | 4-Hydroxyphenyl | 2.85 (O-H···S) | 20–25 | 222.3 |

| Adamantane-1-carbonyl derivatives | Adamantane | 2.95 (C=O···H-N) | 30–40 | 350–420 |

| 1-(3-Acetylphenyl)-3-allylthiourea | 3-Acetylphenyl | 3.10 (C=O···H-N) | 15–20 | 248.3 |

*Calculated based on formula C₁₀H₁₁FN₂O₂S₂.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for 1-(4-fluorobenzenesulfonyl)-3-(prop-2-en-1-yl)thiourea?

Methodological Answer:

The synthesis typically involves a two-step process:

Sulfonylation : React 4-fluorobenzenesulfonyl chloride with ammonium thiocyanate to form the sulfonylthiourea intermediate.

Allylation : Introduce the prop-2-en-1-yl group via nucleophilic substitution or coupling reactions under inert conditions (e.g., N₂ atmosphere) .

Characterization :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., allyl proton resonances at δ 5.1–5.8 ppm and sulfonyl group signals near δ 7.8–8.2 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₀H₁₀FN₂O₂S₂: 297.02).

- X-ray Diffraction : For unambiguous structural confirmation, single-crystal X-ray analysis is recommended, as demonstrated for analogous thiourea derivatives .

Basic: How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Methodological Answer:

- Data Collection : Use a single-crystal X-ray diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion .

- Structure Solution : Employ direct methods in SHELXS or SHELXD for phase determination .

- Refinement : Refine the model iteratively using SHELXL , incorporating anisotropic displacement parameters for non-H atoms. Hydrogen bonds (e.g., N–H···S) are modeled with geometric restraints .

- Visualization : Tools like ORTEP-3 generate thermal ellipsoid plots to assess molecular geometry and packing interactions .

Advanced: How can researchers evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

Methodological Answer:

- Enzyme Assays : Test inhibition against target enzymes (e.g., HIV-1 protease) using fluorogenic substrates. For example, measure IC₅₀ values via fluorescence quenching at varying concentrations (10–100 µM) .

- Docking Studies : Perform molecular docking (e.g., AutoDock 4.2 ) to predict binding modes. Key parameters include grid spacing (0.375 Å) and Lamarckian genetic algorithms (50 runs) .

- Validation : Compare computational binding energies with experimental IC₅₀ values to refine SAR hypotheses .

Advanced: What computational strategies are effective for analyzing structure-activity relationships (SAR) in sulfonylthiourea derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential maps, highlighting nucleophilic/electrophilic sites .

- Pharmacophore Modeling : Identify critical features (e.g., sulfonyl group, allyl substituent) using tools like Phase or MOE .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-enzyme complexes .

Advanced: How should researchers address discrepancies in crystallographic data, such as unresolved electron density?

Methodological Answer:

- Data Quality Check : Ensure resolution ≤ 0.8 Å and R(int) < 5%. Re-measure crystals if mosaicity exceeds 0.5° .

- Model Adjustment : Test alternative conformers or solvent models in SHELXL . Use the TWIN command for twinned crystals .

- Validation Tools : Cross-verify with PLATON (ADDSYM) to detect missed symmetry and Coot for real-space refinement .

Advanced: What role do intermolecular interactions play in the stability and reactivity of this compound?

Methodological Answer:

- Hydrogen Bonding : Weak N–H···S bonds (2.8–3.0 Å) form infinite C(4) chains, stabilizing the crystal lattice. These interactions can be probed via Hirshfeld surface analysis .

- π-Stacking : Fluorobenzene rings may engage in offset π-π interactions (3.5–4.0 Å spacing), influencing solubility and melting points .

- Conformational Analysis : Dihedral angles between sulfonyl and allyl groups (e.g., 8.45° in analogs) affect molecular planarity and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.